Eravacycline dihydrochloride

Catalog No.
S006814
CAS No.
1334714-66-7
M.F
C₂₇H₃₃Cl₂FN₄O₈
M. Wt
631.48
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eravacycline dihydrochloride

CAS Number

1334714-66-7

Product Name

Eravacycline dihydrochloride

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

Molecular Formula

C₂₇H₃₃Cl₂FN₄O₈

Molecular Weight

631.48

InChI

InChI=1S/C27H31FN4O8.2ClH/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39;;/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33);2*1H/t11-,13-,20-,27-;;/m0../s1

InChI Key

XIBSSTYDNTVAEU-RZVFYPHASA-N

SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F.Cl.Cl

Description

The exact mass of the compound Eravacycline dihydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Eravacycline dihydrochloride is a semi-synthetic broad-spectrum antibiotic belonging to the fluorocycline class []. It was developed to address the growing problem of antibiotic resistance in various bacterial strains []. Eravacycline demonstrates efficacy against a wide range of Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics [, ].


Molecular Structure Analysis

Eravacycline dihydrochloride possesses a unique molecular structure with a central tetracycline scaffold. This scaffold includes four rings linked by carbonyl groups. Notably, eravacycline contains a fluorine atom on one of its rings, which contributes to its broad-spectrum activity and its ability to evade some resistance mechanisms employed by bacteria [, ].


Chemical Reactions Analysis

The specific details of the synthesis of eravacycline dihydrochloride are proprietary information. However, scientific research describes the semi-synthetic process involving the modification of a natural tetracycline molecule []. Eravacycline undergoes decomposition at high temperatures, a property considered during formulation and storage [].


Physical And Chemical Properties Analysis

Eravacycline dihydrochloride appears as a yellow to orange powder. It is soluble in water and slightly soluble in organic solvents like methanol and ethanol []. The exact melting point and boiling point are not publicly available due to the compound's decomposition at high temperatures [].

Eravacycline disrupts protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding prevents the assembly of essential protein chains, ultimately inhibiting bacterial growth and reproduction [].

As with many antibiotics, eravacycline dihydrochloride can cause side effects, and research is ongoing to fully understand its safety profile []. Scientific studies suggest that eravacycline can inhibit the development of bones and teeth and may cause discoloration if administered during tooth development [].

Mechanism of Action

Eravacycline disrupts bacterial protein synthesis by binding to the ribosome and inhibiting the translation process. This action prevents bacteria from producing essential proteins required for their growth and survival. Unlike other tetracyclines, eravacycline exhibits a unique binding mode that allows it to overcome some resistance mechanisms employed by bacteria.

Antimicrobial Activity

Eravacycline demonstrates in vitro activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This includes strains resistant to other commonly used antibiotics such as cephalosporins, fluoroquinolones, and carbapenems.

Potential Applications in Research

  • Combating Multidrug-Resistant Bacteria

    Eravacycline's efficacy against antibiotic-resistant pathogens makes it a valuable tool for researchers studying emerging infectious diseases and developing strategies to combat antimicrobial resistance.

  • Studying Bacterial Physiology and Resistance Mechanisms

    The unique mode of action of eravacycline can be used to investigate bacterial protein synthesis and how bacteria develop resistance to antibiotics. This knowledge can inform the development of new therapeutic strategies.

  • Animal Infection Models

    Eravacycline can be used in animal models of infectious diseases to evaluate its efficacy in treating various bacterial infections. This research can help assess the potential of eravacycline for clinical applications.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Seifert H, et al. In-vitro activity of the novel fluorocycline eravacycline against carbapenem non-susceptible Acinetobacter baumannii. Int J Antimicrob Agents. 2017 Jul 10.[2]. Zhao M, et al. In Vivo Pharmacodynamic Target Assessment of Eravacycline against Escherichia coli in a Murine Thigh Infection Model. Antimicrob Agents Chemother. 2017 Jun 27;61(7).[3]. Xiao XY, et al. Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent. J Med Chem. 2012 Jan 26;55(2):597-605. [4]. Sutcliffe JA, et al. Antibacterial activity of eravacycline (TP-434), a novel fluorocycline, against hospital and community pathogens. Antimicrob Agents Chemother. 2013 Nov;57(11):5548-58. [5]. Grossman TH, et al. Eravacycline (TP-434) is efficacious in animal models of infection. Antimicrob Agents Chemother. 2015 May;59(5):2567-71.

Explore Compound Types